alpha-Artemether
Overview
Description
Alpha-Artemether is a methyl ether derivative of artemisinin, which is a peroxide-containing lactone isolated from the antimalarial plant Artemisia annua . It is also known as dihydroartemisinin methyl ether . It is an antimalarial medication used for the treatment of chloroquine-resistant malaria caused by a malarial parasite . This medicine is used for treating the infection but does not prevent it .
Synthesis Analysis
Artemether is extensively metabolized in vivo to its active metabolite Dihydroartemisinin (DHA), and therefore its determination offers considerable difficulties . In the present study, DHA identification and estimation were accurately performed by the mass spectrometric analysis, using a high-resolution liquid chromatography/electrospray ionization-mass spectrometry (LC/ESI-MS) LTQ Orbitrap hybrid mass spectrometer .
Molecular Structure Analysis
Artemether is a white crystalline solid with a molecular mass of 298.379 g·mol −1 and a melting point of 86–90 °C . It’s sensitive to light and air, practically insoluble in water but soluble in acetone, anhydrous ethanol, ethyl acetate, and dichloromethane . The analysis of ARTM structure reveals the presence of three ring systems with various substituents .
Chemical Reactions Analysis
Artemether is not a very biologically stable compound and is immediately metabolized to its active metabolite dihydroartemisinin . Both artemether and DHA after ionization undergo neutral losses of methanol and water, respectively, in the source of the mass spectrometer .
Physical And Chemical Properties Analysis
Alpha-Artemether has a melting point of 88℃ (acetone) and a boiling point of 357.5±42.0 °C (Predicted) . Its density is 1.18±0.1 g/cm3 (Predicted) . It is stored in a refrigerator . It is slightly soluble in Chloroform and Methanol .
Scientific Research Applications
Malaria Treatment
Alpha-Artemether is widely used in the treatment of uncomplicated Plasmodium falciparum infections . It is currently recommended as the first and second-line therapies for these infections in Chad . The drug works against the erythrocytic stages of P. falciparum by inhibiting nucleic acid and protein synthesis .
Combination Therapy
Artemether is often administered in combination with other drugs for improved efficacy. For instance, it is used in combination with lumefantrine . This combination has shown high therapeutic efficacy in the treatment of uncomplicated falciparum malaria .
Genetic Surveillance
Research has been conducted to assess the efficacy of artemether and its impact on the genetic makeup of the malaria parasite. Studies have analyzed mutations in various genes of the parasite in response to artemether treatment .
Gut Barrier Dysfunction
Artemether has been found to attenuate gut barrier dysfunction in mice fed a high-fat and high-fructose diet . It significantly ameliorates the intestinal flora imbalance caused by the diet and alleviates intestinal barrier function disorders and inflammatory responses .
Anti-Inflammatory Effects
Artemether raises the expression of tight junction proteins ZO-1 and occludin and decreases the expression of pro-inflammatory factors TNF-α and IL-1β . This suggests that it has anti-inflammatory effects that can be beneficial in treating intestinal inflammation .
Modulation of Intestinal Flora
Long-term intake of artemether has been shown to modulate changes in bacterial richness induced by high-fat and high-fructose diets . This suggests that artemether could potentially be used to treat conditions related to gut flora imbalances .
Mechanism of Action
Target of Action
Alpha-Artemether, also known as Artemether, is primarily used as an antimalarial agent. Its primary targets are the erythrocytic stages of Plasmodium species , including Plasmodium falciparum and unidentified Plasmodium species . These species are responsible for causing malaria in humans.
Mode of Action
Artemether exerts its effects by inhibiting nucleic acid and protein synthesis within the Plasmodium species . It is believed to interact with the heme, a byproduct of hemoglobin degradation, leading to the production of free radicals that are toxic to the parasite . This interaction is facilitated by the unique endoperoxide bridge present in Artemether .
Biochemical Pathways
Artemether is metabolized into the active metabolite dihydroartemisinin . The drug’s action against the erythrocytic stages of P. falciparum involves the inhibition of nucleic acid and protein synthesis . The exact biochemical pathways affected by Artemether are still under investigation, but it is known to impact pathways related to oxidative stress and inflammation .
Pharmacokinetics
Artemether is rapidly absorbed by the gastrointestinal tract after oral administration, with peak concentrations seen 2 hours post-administration . It is highly protein-bound (95.4%) and is primarily metabolized in the human body to the active metabolite, dihydroartemisinin, mainly by hepatic enzymes CYP3A4/5 . Approximately 80% of the drug is excreted through the urine and feces within 24 hours of administration .
Result of Action
The molecular and cellular effects of Artemether’s action primarily involve the death of Plasmodium-infected red blood cells . It selectively kills these cells without destroying healthy ones . Additionally, Artemether has been shown to have anti-inflammatory effects and can regulate oxidative stress .
Action Environment
The efficacy and stability of Artemether can be influenced by environmental factors such as the presence of food, which has been shown to improve the absorption of Artemether 2- to 3-fold . Furthermore, the drug is effective in treating infections acquired in chloroquine-resistant areas , indicating its robustness in different environmental conditions.
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(1R,4S,5R,8S,9R,10R,12R,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11+,12+,13-,14-,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYIRMFQILZOAM-CNNNLJIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301044907 | |
Record name | alpha-Artemether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301044907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-alpha-Artemether | |
CAS RN |
71939-51-0 | |
Record name | α-Artemether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71939-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Artemether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071939510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Artemether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301044907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-ARTEMETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111W6L37CC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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